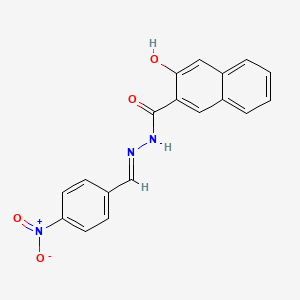![molecular formula C20H21F2NO4 B5604615 (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)
(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorophenyl compounds and analogs typically involves nucleophilic substitution reactions, where fluorine's presence significantly influences the chemical reactivity and stereochemistry of the molecules. For example, a study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds with potential application in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, the development of a practical and efficient synthesis of novel PPAR α/γ dual agonists showcases the complex synthetic strategies employed to incorporate fluorophenyl groups into bioactive molecules (Qian et al., 2015).
Molecular Structure Analysis
The molecular structure of fluorophenyl compounds is characterized by the presence of fluorine, which can significantly affect the molecule's electronic distribution and molecular geometry. For instance, the study of monofluorinated molecules revealed specific intermolecular interactions and hydrogen bonding patterns influenced by the fluorine atoms (Burns & Hagaman, 1993).
Chemical Reactions and Properties
Fluorophenyl compounds participate in various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions, due to the unique reactivity of the fluorine atom. A notable example includes the synthesis of fluorophenyl esters of substituted phenoxy acetic acids, demonstrating the compounds' versatility in forming ester linkages and the impact of fluorine on their chemical behavior (Shi-tao, 2013).
Physical Properties Analysis
The physical properties of fluorophenyl compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These atoms contribute to the compound's overall polarity and can enhance stability and solubility in various solvents. For instance, the study on the synthesis and application of a fluorophenyl-protected glycosyl donor highlights how fluorine incorporation can affect solubility and reactivity in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).
Chemical Properties Analysis
The chemical properties of (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid and related compounds are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. The introduction of fluorine atoms into the phenyl ring alters the compound's electron density, affecting its reactivity and interaction with other molecules. Studies such as the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids provide insights into the chemical behavior and reactivity patterns influenced by fluorine substitution (Shi-tao, 2013).
Propriétés
IUPAC Name |
2-(4-fluoro-2-methoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-26-18-12-14(22)5-6-17(18)19(20(24)25)23-9-7-15(8-10-23)27-16-4-2-3-13(21)11-16/h2-6,11-12,15,19H,7-10H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKVGXITUFMYKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(C(=O)O)N2CCC(CC2)OC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)




![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5604592.png)
![phenyl [(2-nitrophenyl)thio]acetate](/img/structure/B5604600.png)
![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)